molecular formula C19H24N2O4 B2814538 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide CAS No. 921794-09-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2814538
CAS No.: 921794-09-4
M. Wt: 344.411
InChI Key: JPEPESKSELAEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide is a complex organic compound featuring a unique structure that combines elements of benzo[b][1,4]oxazepine and tetrahydrofuran

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h4,7-8,11,15H,1,5-6,9-10,12H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEPESKSELAEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCO3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzo[b][1,4]oxazepine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the attachment of the tetrahydrofuran-2-carboxamide moiety. Common reagents used in these reactions include N,N-dimethylformamide (DMF), acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide: shares similarities with other benzo[b][1,4]oxazepine derivatives and tetrahydrofuran-containing compounds.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization under reflux conditions. Key steps include:

  • Allylation : Introducing the allyl group to the oxazepine ring under inert atmosphere (e.g., nitrogen) using allyl bromide and a base like K₂CO₃ .
  • Carboxamide Coupling : Reacting the intermediate with tetrahydrofuran-2-carboxylic acid via amide bond formation (e.g., EDC/HOBt activation) .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical for removing unreacted starting materials and by-products. Final purity (>95%) is confirmed via HPLC and NMR .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic peaks for the oxazepine ring (δ 4.2–4.5 ppm, OCH₂) and tetrahydrofuran moiety (δ 3.7–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .

Advanced: How can low yields during oxazepine ring closure be mitigated?

Low yields often stem from competing side reactions (e.g., dimerization). Strategies include:

  • Solvent Optimization : Using polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
  • Catalytic Additives : Adding molecular sieves to absorb by-products like water .
  • Temperature Control : Gradual heating (60–80°C) to favor cyclization over decomposition .

Advanced: How should conflicting bioactivity data between structural analogs be resolved?

Contradictions (e.g., varying IC₅₀ values) may arise from differences in substituents (e.g., allyl vs. ethyl groups). Methodologies include:

  • Comparative SAR Studies : Synthesizing analogs with systematic substitutions (e.g., varying the tetrahydrofuran moiety) and testing in standardized assays (e.g., enzyme inhibition) .
  • Molecular Dynamics Simulations : Assessing binding affinity changes caused by steric or electronic effects of substituents .

Advanced: What methods identify biological targets for this compound?

  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to screen for inhibition of targets like SYK, implicated in inflammatory pathways .
  • Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate interacting proteins from cell lysates .

Basic: How is solubility addressed in in vitro assays?

  • Solvent Selection : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
  • Co-Solvents : Add β-cyclodextrin or PEG-400 to enhance aqueous solubility .

Advanced: How is metabolic stability evaluated in preclinical studies?

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound loss via LC-MS/MS .
  • CYP450 Inhibition Screening : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

  • Fragment-Based Design : Replace the tetrahydrofuran group with isosteres (e.g., pyrrolidine) to assess impact on potency .
  • Pharmacophore Modeling : Identify essential hydrogen-bond acceptors (e.g., oxazepine carbonyl) using software like Schrödinger .

Basic: How is compound stability under varying pH conditions assessed?

  • Forced Degradation Studies : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation products via UPLC-MS .
  • Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity changes via XRD .

Advanced: Can computational models predict regioselectivity in derivative synthesis?

  • DFT Calculations : Predict reactivity of allyl vs. methyl groups in electrophilic substitutions (e.g., Fukui indices) .
  • Machine Learning : Train models on historical reaction data to forecast optimal conditions for new derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.